molecular formula C22H23N3O B12186072 N-(2-(1H-indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide

N-(2-(1H-indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide

Cat. No.: B12186072
M. Wt: 345.4 g/mol
InChI Key: QTBIJJZDMLBAII-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole and 5-methylindole.

    Formation of Intermediate: The indole is reacted with an appropriate alkylating agent to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-(5-methyl-1H-indol-1-yl)propanoic acid to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-indol-3-yl)ethyl)acetamide
  • N-(2-(1H-indol-3-yl)ethyl)-3-(1H-indol-1-yl)propanamide
  • N-(2-(1H-indol-3-yl)ethyl)-3-(5-bromo-1H-indol-1-yl)propanamide

Uniqueness

N-(2-(1H-indol-3-yl)ethyl)-3-(5-methyl-1H-indol-1-yl)propanamide is unique due to the presence of both indole and 5-methylindole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(5-methylindol-1-yl)propanamide

InChI

InChI=1S/C22H23N3O/c1-16-6-7-21-17(14-16)9-12-25(21)13-10-22(26)23-11-8-18-15-24-20-5-3-2-4-19(18)20/h2-7,9,12,14-15,24H,8,10-11,13H2,1H3,(H,23,26)

InChI Key

QTBIJJZDMLBAII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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